2-Amino-3,4-dimethylimidazo(4,5-F)quinoline
2-Amino-3,4-dimethylimidazo(4,5-F)quinoline
2-amino-3,4-dimethylimidazo(4,5-f)quinoline appears as pale orange crystalline solid or light yellow powder. (NTP, 1992)
MeIQ is an aminoquinoline.
MeIQ (2-Amino-3,4-dimethylimidazo[4,5-f]quinoline) can cause cancer according to The World Health Organization's International Agency for Research on Cancer (IARC).
See also: Beef (part of); Chicken, cooked (part of); Chum salmon, cooked (part of) ... View More ...
MeIQ is an aminoquinoline.
MeIQ (2-Amino-3,4-dimethylimidazo[4,5-f]quinoline) can cause cancer according to The World Health Organization's International Agency for Research on Cancer (IARC).
See also: Beef (part of); Chicken, cooked (part of); Chum salmon, cooked (part of) ... View More ...
Brand Name:
Vulcanchem
CAS No.:
77094-11-2
VCID:
VC20846777
InChI:
InChI=1S/C12H12N4/c1-7-6-9-8(4-3-5-14-9)10-11(7)16(2)12(13)15-10/h3-6H,1-2H3,(H2,13,15)
SMILES:
CC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)N)C
Molecular Formula:
C12H12N4
Molecular Weight:
212.25 g/mol
2-Amino-3,4-dimethylimidazo(4,5-F)quinoline
CAS No.: 77094-11-2
Cat. No.: VC20846777
Molecular Formula: C12H12N4
Molecular Weight: 212.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-amino-3,4-dimethylimidazo(4,5-f)quinoline appears as pale orange crystalline solid or light yellow powder. (NTP, 1992) MeIQ is an aminoquinoline. MeIQ (2-Amino-3,4-dimethylimidazo[4,5-f]quinoline) can cause cancer according to The World Health Organization's International Agency for Research on Cancer (IARC). See also: Beef (part of); Chicken, cooked (part of); Chum salmon, cooked (part of) ... View More ... |
|---|---|
| CAS No. | 77094-11-2 |
| Molecular Formula | C12H12N4 |
| Molecular Weight | 212.25 g/mol |
| IUPAC Name | 3,4-dimethylimidazo[4,5-f]quinolin-2-amine |
| Standard InChI | InChI=1S/C12H12N4/c1-7-6-9-8(4-3-5-14-9)10-11(7)16(2)12(13)15-10/h3-6H,1-2H3,(H2,13,15) |
| Standard InChI Key | GMGWMIJIGUYNAY-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)N)C |
| Canonical SMILES | CC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)N)C |
| Colorform | Crystals |
| Melting Point | 565 to 568 °F (NTP, 1992) 297 °C 296 - 298 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator